

Z-L-Leucine N-hydroxysuccinimide ester (Z-Leu-OSu): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Z-Leu-OSu

Cat. No.: B554379

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-L-Leucine N-hydroxysuccinimide ester (**Z-Leu-OSu**) is a key building block in the field of peptide chemistry and drug development. As an N-terminally protected amino acid with an activated carboxyl group, it facilitates the efficient formation of peptide bonds, making it a valuable reagent in the synthesis of peptides and peptidomimetics. The benzyloxycarbonyl (Z) group provides robust protection of the amino terminus, while the N-hydroxysuccinimide (OSu) ester is an excellent leaving group, enabling clean and high-yield coupling reactions under mild conditions. This technical guide provides an in-depth overview of the chemical properties, structure, and applications of **Z-Leu-OSu**, tailored for professionals in research and development.

Chemical Properties and Structure

The fundamental chemical and physical properties of **Z-Leu-OSu** are summarized below. It is important to note that while some data is readily available from commercial suppliers, specific experimental values for properties such as melting point and solubility are not consistently reported for **Z-Leu-OSu** itself. In such cases, data for its isomers, Z-L-isoleucine N-hydroxysuccinimide ester and Z-L-norleucine N-hydroxysuccinimide ester, which share the same molecular formula and weight, are provided as close approximations.

Physicochemical Properties

Property	Value	Source(s)
CAS Number	3397-35-1	N/A
Molecular Formula	C ₁₈ H ₂₂ N ₂ O ₆	[1]
Molecular Weight	362.38 g/mol	[1]
Appearance	White to off-white powder	[2]
Melting Point	77-85 °C (for Z-L-norleucine N-hydroxysuccinimide ester) 111-112 °C (for Z-L-isoleucine N-hydroxysuccinimide ester)	[1][2]
Solubility	Soluble in organic solvents such as Dimethylformamide (DMF), Dichloromethane (DCM), and Acetonitrile.[3] Slightly soluble in water.	[4]
Storage Temperature	0-8°C	[2]
Purity (Typical)	≥98% (HPLC)	[2]
Optical Rotation	[α] _{D20} = -20 ± 2° (c=1 in DMF) (for Z-L-norleucine N-hydroxysuccinimide ester)	[2]

Structural Information

The structural integrity of **Z-Leu-OSu** is crucial for its reactivity and successful incorporation into peptide chains. While specific experimental spectra for **Z-Leu-OSu** are not readily available in the public domain, its structure can be elucidated using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is expected to show characteristic signals for the aromatic protons of the benzyl group, the protons of the leucine side chain, the α-proton, and the protons of the N-hydroxysuccinimide ring. ¹³C NMR would display distinct peaks for the carbonyl carbons of the carbamate, the ester, and the succinimide, in addition to the aromatic and aliphatic carbons.[4]

- Infrared (IR) Spectroscopy: The IR spectrum would feature strong absorption bands corresponding to the C=O stretching vibrations of the urethane, ester, and imide functionalities, as well as N-H stretching and bending vibrations.
- Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the exact molecular weight of the compound, consistent with its molecular formula.

The chemical structure of **Z-Leu-OSu** is depicted in the following diagram:

Caption: Chemical structure of Z-L-Leucine N-hydroxysuccinimide ester.

Experimental Protocols

Detailed experimental protocols for the synthesis and application of **Z-Leu-OSu** are not extensively published. However, the following sections provide generalized and well-established methodologies for its preparation and use in peptide synthesis, based on procedures for analogous compounds.^{[4][5]}

Synthesis of Z-Leu-OSu

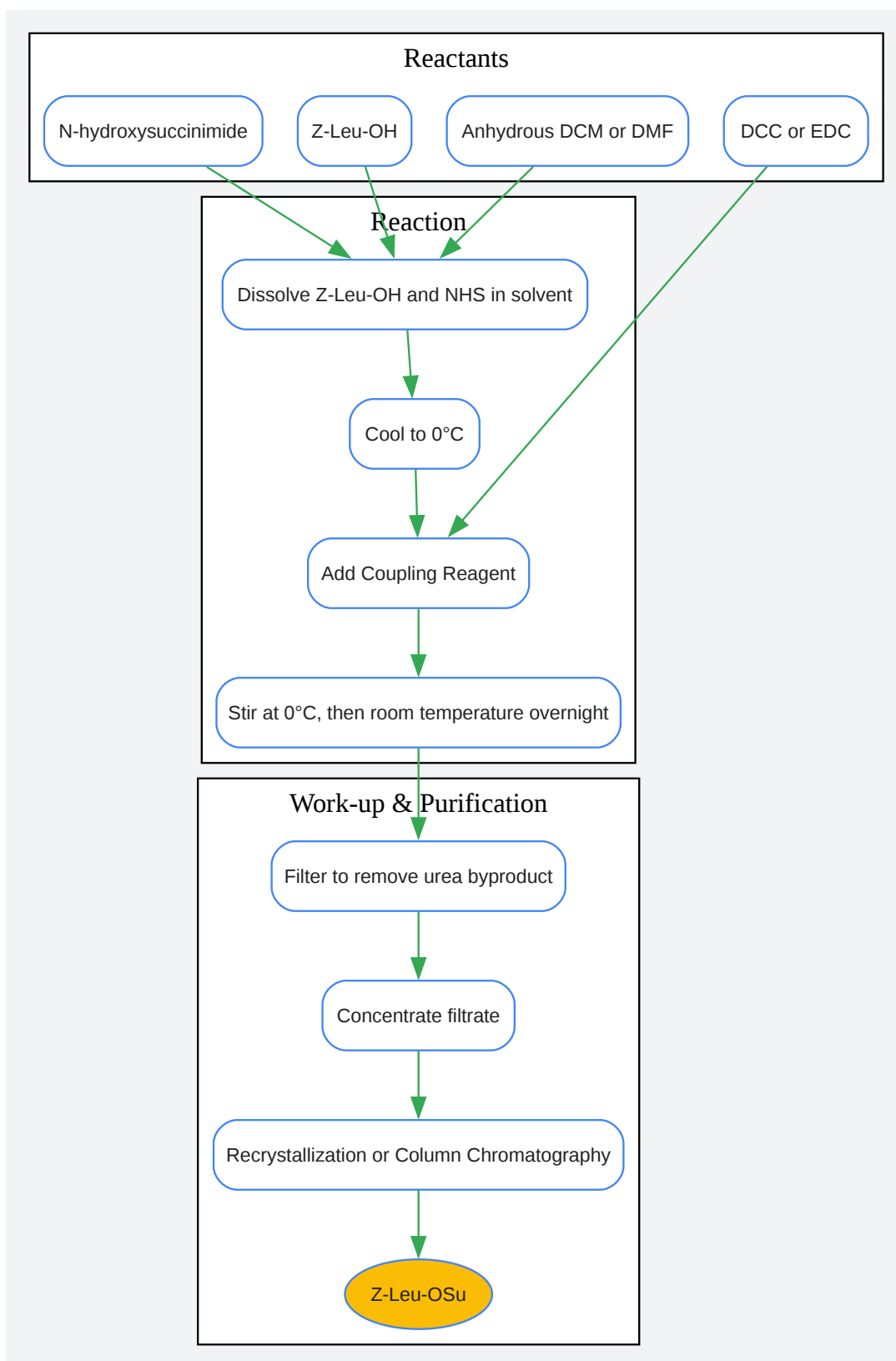
The synthesis of **Z-Leu-OSu** typically involves the activation of the carboxylic acid of Z-L-Leucine (Z-Leu-OH) with a coupling reagent in the presence of N-hydroxysuccinimide (NHS).

Materials:

- Z-L-Leucine (Z-Leu-OH)
- N-hydroxysuccinimide (NHS)
- N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
- Anhydrous Diethyl Ether
- Ice bath

Procedure:

- **Dissolution:** Dissolve Z-Leu-OH (1 equivalent) and NHS (1.1-1.2 equivalents) in anhydrous DCM or DMF in a round-bottom flask equipped with a magnetic stirrer.
- **Activation:** Cool the solution to 0°C in an ice bath. Add the coupling reagent (DCC or EDC, 1.1-1.2 equivalents) portion-wise to the cooled solution while stirring.
- **Reaction:** Allow the reaction mixture to stir at 0°C for 2-4 hours, and then let it warm to room temperature and stir overnight.
- **Work-up:** If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate out of the solution. Remove the DCU by filtration. If EDC is used, the urea byproduct is water-soluble and can be removed by aqueous work-up.
- **Purification:** Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.



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Caption: General workflow for the synthesis of **Z-Leu-OSu**.

Peptide Coupling using Z-Leu-OSu

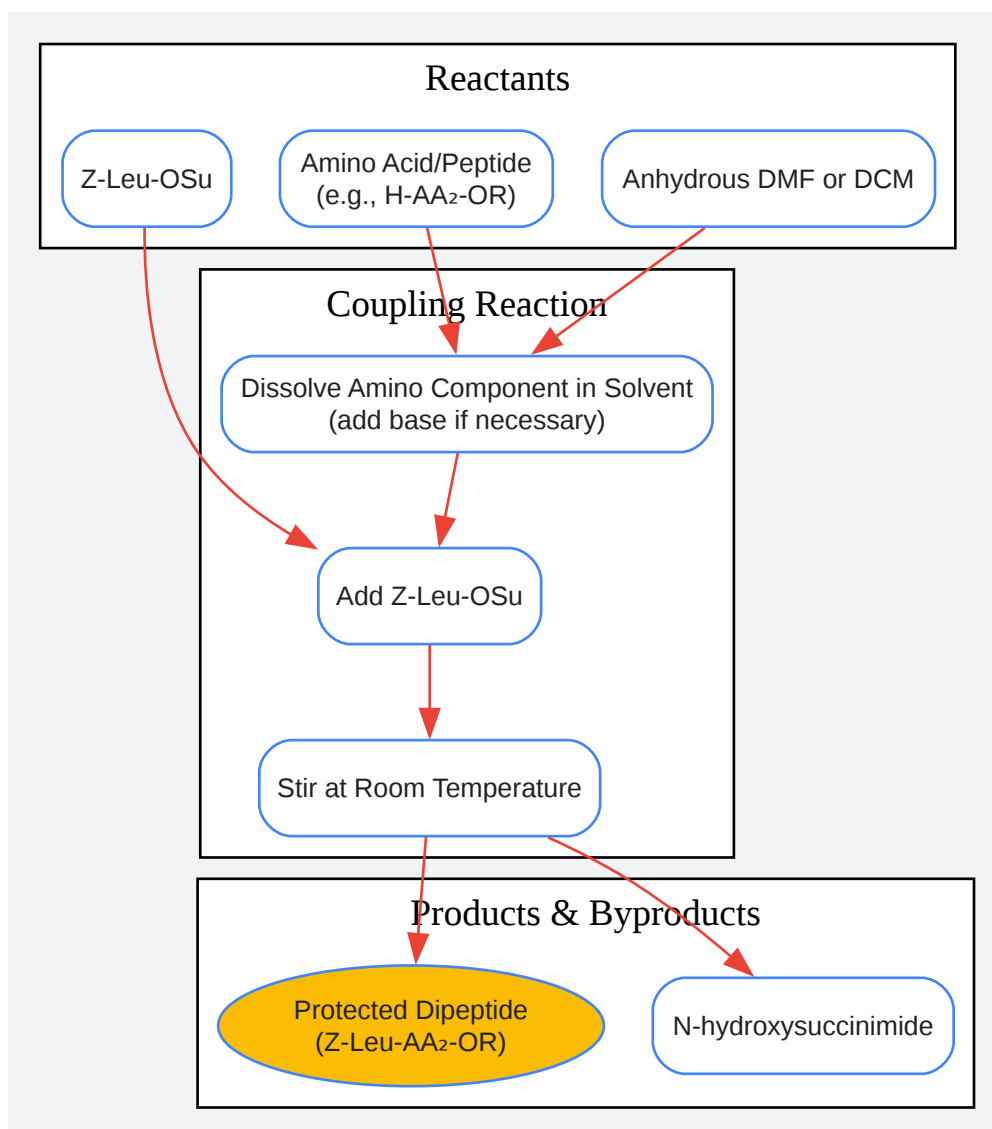
Z-Leu-OSu is primarily utilized in solution-phase peptide synthesis. The activated OSu group readily reacts with the free amino group of another amino acid or peptide to form a stable amide bond.

Materials:

- **Z-Leu-OSu**
- Amino acid or peptide with a free N-terminus (e.g., H-Gly-OMe)
- Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
- Tertiary base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)), if the amino component is a salt.
- Stirring apparatus

Procedure:

- **Dissolution:** Dissolve the amino component (1 equivalent) in anhydrous DMF or DCM. If the amino component is a hydrochloride or trifluoroacetate salt, add 1-1.2 equivalents of a tertiary base to neutralize it.
- **Coupling:** Add **Z-Leu-OSu** (1-1.2 equivalents) to the solution of the amino component.
- **Reaction:** Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
- **Work-up and Purification:** Once the reaction is complete, the solvent is removed under reduced pressure. The crude dipeptide is then purified, typically by extraction and/or recrystallization or column chromatography, to remove any unreacted starting materials and byproducts.



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Caption: Workflow for a typical peptide coupling reaction using **Z-Leu-OSu**.

Applications in Research and Drug Development

Z-Leu-OSu is a versatile reagent with several applications in the synthesis of peptides and related molecules for research and pharmaceutical development:

- **Peptide Synthesis:** It serves as a fundamental building block for the incorporation of a protected leucine residue into a peptide sequence.^[6] Leucine is a common amino acid in many biologically active peptides.

- **Fragment Condensation:** Protected peptide fragments can be synthesized using **Z-Leu-OSu** for subsequent ligation in convergent solid-phase or solution-phase peptide synthesis strategies.[5]
- **Synthesis of Peptidomimetics:** **Z-Leu-OSu** can be used in the synthesis of modified peptides and peptidomimetics where the leucine residue is important for biological activity.
- **Bioconjugation:** Following the coupling reaction and subsequent deprotection of the Z-group, the newly introduced leucine residue can potentially be a site for further modification or conjugation, although the side chain itself is not typically used for direct conjugation.

Safety and Handling

Z-Leu-OSu should be handled in a well-ventilated area by personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is important to avoid inhalation of the powder and contact with skin and eyes. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Z-L-Leucine N-hydroxysuccinimide ester is a valuable and efficient reagent for the incorporation of a Z-protected leucine residue in peptide synthesis. While a comprehensive public dataset of its specific experimental properties is limited, its chemical identity and utility are well-established. This guide provides a summary of the available information and generalized protocols to aid researchers in its safe and effective use. For critical applications, it is recommended to perform in-house characterization to confirm the properties of the specific batch being used.

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